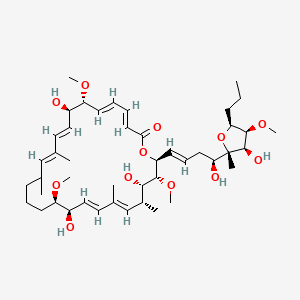

Arenicolide C

Description

Properties

Molecular Formula |

C45H72O12 |

|---|---|

Molecular Weight |

805 g/mol |

IUPAC Name |

(3E,5E,7R,8R,9E,11E,17R,18R,19E,21E,23R,24S,25R,26S)-8,18,24-trihydroxy-26-[(E,4S)-4-hydroxy-4-[(2S,3R,4S,5S)-3-hydroxy-4-methoxy-2-methyl-5-propyloxolan-2-yl]but-1-enyl]-7,17,25-trimethoxy-11,13,21,23-tetramethyl-1-oxacyclohexacosa-3,5,9,11,19,21-hexaen-2-one |

InChI |

InChI=1S/C45H72O12/c1-11-16-38-43(55-10)44(51)45(6,57-38)39(48)21-15-20-37-42(54-9)41(50)32(5)28-31(4)24-26-34(47)36(53-8)19-14-17-29(2)27-30(3)23-25-33(46)35(52-7)18-12-13-22-40(49)56-37/h12-13,15,18,20,22-29,32-39,41-44,46-48,50-51H,11,14,16-17,19,21H2,1-10H3/b18-12+,20-15+,22-13+,25-23+,26-24+,30-27+,31-28+/t29?,32-,33-,34-,35-,36-,37+,38+,39+,41+,42+,43-,44-,45+/m1/s1 |

InChI Key |

IMNITMSWOBUMEO-XVMZYAJFSA-N |

Isomeric SMILES |

CCC[C@H]1[C@H]([C@H]([C@](O1)(C)[C@H](C/C=C/[C@H]2[C@@H]([C@H]([C@@H](/C=C(/C=C/[C@H]([C@@H](CCCC(/C=C(/C=C/[C@H]([C@@H](/C=C/C=C/C(=O)O2)OC)O)\C)C)OC)O)\C)C)O)OC)O)O)OC |

Canonical SMILES |

CCCC1C(C(C(O1)(C)C(CC=CC2C(C(C(C=C(C=CC(C(CCCC(C=C(C=CC(C(C=CC=CC(=O)O2)OC)O)C)C)OC)O)C)C)O)OC)O)O)OC |

Synonyms |

arenicolide C |

Origin of Product |

United States |

Isolation and Analytical Characterization of Arenicolide C

Natural Sources and Cultivation Strategies

Isolation from Marine Actinomycete Salinispora arenicola

Arenicolide C is one of three new oxygenated macrolide polyketides (arenicolides A-C) identified from the chemical evaluation of the saline fermentation broth of several strains of the obligate marine actinomycete Salinispora arenicola. acs.orgresearchgate.netacs.org Specifically, the S. arenicola strain CNR-005 has been instrumental in the large-scale fermentation leading to its isolation and structure elucidation. acs.org Salinispora is a genus of obligately aerobic, gram-positive, non-acid-fast bacteria belonging to the family Micromonosporaceae, characterized by their requirement for high osmotic/ionic-strength conditions for growth. wikipedia.org These bacteria are widely abundant in tropical marine sediments, highlighting the marine environment as a rich source of novel secondary metabolites. wikipedia.org

Optimization of Fermentation and Culture Conditions

The isolation of arenicolides A-C resulted from large-scale fermentation of Salinispora arenicola strain CNR-005 in saline fermentation broth. acs.orgresearchgate.netacs.org While the specific detailed optimization parameters for the production of this compound are not explicitly provided, the general principles of fermentation optimization involve parameters such as fermentation time, pH, temperature, and substrate concentration to maximize the yield of target compounds. nih.govmdpi.comehemj.com These conditions are typically fine-tuned to enhance the biosynthesis of secondary metabolites by the producing organism.

Extraction and Purification Methodologies

Initial Solvent Extraction Techniques

The initial step in obtaining this compound involves the extraction of the crude product from the fermentation broth. This is typically achieved through organic extraction techniques. For arenicolides, the crude extract was obtained from the culture broth via an organic extraction utilizing acetone (B3395972) and HP-20 resin. escholarship.org

Chromatographic Separation and Purification Protocols

Following initial extraction, the crude extract undergoes a series of chromatographic separations to isolate and purify this compound. The crude extract was fractionated using reversed-phase C18 (RP-C18) chromatography. acs.org This process yielded a specific fraction (fraction 4), eluted with 50% acetonitrile (B52724) (CH3CN) in water, from which arenicolides A-C were subsequently isolated. acs.org Further purification of this compound from this fraction was achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). acs.org

Spectroscopic Techniques for Structural Elucidation

The planar structure and characteristics of this compound were elucidated through a combination of advanced spectroscopic and chemical methods. researchgate.netacs.org

Table 1: Spectroscopic Data for this compound (as compared to Arenicolide A)

| Spectroscopic Technique | Key Findings for this compound (or A where specified) | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Pseudo-molecular ion peak at 827.4916 amu (for Arenicolide A). acs.org Molecular formula: C₄₅H₇₂O₁₂ (for Arenicolide A and confirmed for this compound, indicating isomers). acs.org | acs.org |

| Infrared (IR) Spectroscopy | Bands consistent with alcohol (3417 cm⁻¹) and ester (1738 cm⁻¹) functional groups (for Arenicolide A). acs.org | acs.org |

| Ultraviolet (UV) Spectroscopy | Absorptions at 234 and 261 nm, suggestive of an extended system of conjugation (for Arenicolide A). acs.org | acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR data, along with HRMS, established the molecular formula. acs.org 15 sp² carbon signals visible in ¹³C NMR (for Arenicolide A). acs.org Differences in ¹H and ¹³C NMR spectra for the side chain (H-29–H-35) compared to Arenicolide A. acs.org Large downfield shifts of C-30 (δC 82.8) and C-31 (δC 81.5) indicated the absence of an oxirane ring in this compound. acs.org | acs.org |

High-resolution mass spectral analysis confirmed this compound as an isomer of Arenicolide A, both sharing the molecular formula C₄₅H₇₂O₁₂. acs.org The infrared spectrum of Arenicolide A, which is structurally related to this compound, showed characteristic bands for alcohol (3417 cm⁻¹) and ester (1738 cm⁻¹) functional groups. acs.org Ultraviolet absorptions at 234 and 261 nm for Arenicolide A indicated the presence of an extended system of conjugation, a supposition supported by the 15 sp² carbon signals observed in its ¹³C NMR spectrum. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR data, was crucial for establishing the gross structure of arenicolides. acs.org For this compound, distinct differences were observed in the ¹H and ¹³C NMR spectra, especially for the side chain (H-29–H-35), when compared to Arenicolide A. acs.org Notably, significant downfield shifts of C-30 (δC 82.8) and C-31 (δC 81.5) in this compound's ¹³C NMR spectrum provided key evidence that an oxirane ring, present in Arenicolide A, was not a structural feature of this compound. acs.org

Chemical Derivatization Strategies for Stereochemical Assignment

Utility of Acetonide Methods in Diol Configuration Analysis

Acetonide methods are a powerful tool in the stereochemical elucidation of natural products, particularly for determining the relative configurations of 1,3-diol units. This technique involves the derivatization of vicinal diols into cyclic acetonides, typically using 2,2-dimethoxypropane (B42991) or acetone in the presence of an acid catalyst. The resulting acetonides exhibit distinct spectroscopic properties, especially in their Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectra, which allow for the differentiation between syn and anti configurations of the original diol. rsc.org

Specifically, the 13C chemical shifts of the two methyl groups within the acetal (B89532) moiety of the acetonide derivative are highly indicative of the diol's configuration. For anti 1,3-diol acetonides, the two acetal methyl groups often experience similar chemical environments, leading to 13C chemical shifts that are approximately 25 ppm. In contrast, syn 1,3-diol acetonides typically exhibit different chemical shifts for these methyl groups due to their distinct spatial orientations. rsc.org

For polyketides like this compound, which feature repeating vicinal hydroxyl methoxyl moieties, the application of acetonide derivatization is highly relevant. acs.orgresearchgate.netnih.gov These compounds often possess multiple diol units along their carbon backbone, and accurately assigning their relative configurations is crucial for complete structural determination. While specific detailed data on the acetonide derivatization of every diol in this compound are not extensively published in the primary isolation reports, the general utility of this method for such polyketide structures allows for the assignment of relative configurations of 1,3-diol units through subsequent NMR data analysis. rsc.org This approach complements other spectroscopic and chemical methods, providing critical insights into the complex stereochemistry of these natural products.

Challenges and Advancements in Comprehensive Stereochemical Elucidation of this compound

The comprehensive stereochemical elucidation of complex natural products like this compound presents significant challenges, primarily due to their intricate structures with multiple stereogenic centers. For this compound and its congeners, Arenicolides A and B, initial assignments of relative and absolute stereochemistries were achieved through a combination of J-based configurational analyses and chemical derivatization. acs.orgresearchgate.netnih.gov

Despite these efforts, specific challenges were encountered in fully defining the stereochemistry of the arenicolide family. For instance, in Arenicolide A, a closely related isomer, the relative configuration of the epoxide at C-30/C-31 could not be definitively determined through the experiments described, which also prevented its stereochemical relationship to the corresponding C-30/C-31 positions in this compound from being established. acs.org Furthermore, extending stereochemical relationships between adjacent stereocenters, such as from C-22/C-23 to C-24/C-25, proved difficult due to an insufficient signal-to-noise ratio in certain advanced NMR experiments, specifically a G-BIRDHSQMBC experiment. acs.org Broadly, the full stereochemistry of the arenicolide family macrolides has remained a challenge, even with synthetic efforts. researchgate.net

Advancements in stereochemical elucidation techniques continue to address these complexities. Modern approaches that are pertinent to overcoming such challenges in polyketide natural products include:

J-based Configuration Analysis (JBCA): This method utilizes coupling constants derived from NMR spectroscopy to deduce relative configurations of vicinal stereocenters. rsc.orgacs.org

Chiral Derivatizations: Techniques like the modified Mosher's method are employed to assign absolute stereochemistry, particularly for secondary hydroxyl groups. rsc.orgresearchgate.net

Chemical Degradation: Breaking down complex molecules into smaller, more manageable fragments whose stereochemistry can be more easily determined. rsc.org

NMR Shift Comparisons with Universal Databases: Comparing experimental NMR data with established databases of known compounds to infer structural and stereochemical features. rsc.org

Chiroptical Analysis Paired with Quantum Mechanical Calculations: Techniques such as Circular Dichroism (CD) spectroscopy, combined with computational methods, can provide insights into absolute configurations. rsc.orgacs.org

Residual Chemical Shift Anisotropies (RCSAs): A more recent advancement that extracts valuable structural information from non-protonated carbons in a liquid crystalline phase, offering a simple yet effective solution for stereochemical determination. nih.gov

These sophisticated methods, when applied in combination, offer improved precision and reliability in resolving the intricate stereochemical details of challenging natural products like this compound, contributing to a more complete understanding of their structure.

Biosynthetic Pathways and Genetic Insights of Arenicolide C

Identification and Characterization of Arenicolide Biosynthetic Gene Clusters (BGCs)

Genomic analysis has been instrumental in elucidating the putative biosynthetic pathways of arenicolides. Early studies utilized LC-MS-based screening, leading to the discovery of arenicolides A-C from S. arenicola strain CNS-005. Subsequent efforts, combining genome sequence data with molecular networking, provided strong circumstantial evidence linking these compounds to a specific PKS biosynthetic gene cluster (BGC) identified as PKS28. This PKS28 cluster was found to have a restricted distribution, observed in only one out of 75 Salinispora genome sequences, suggesting that the arenicolide pathway is not broadly distributed among Salinispora species. Further studies identified a specific ketosynthase (KS) sequence, KS3, which was consistently present in arenicolide A-producing S. arenicola strains (e.g., CNR-005, CNQ-884, CNR-416, CNR-075) and absent in non-producing strains, thereby supporting a direct link between this sequence and arenicolide biosynthesis. Additionally, the arenicolide BGC has been bioinformatically associated with arenimycin biosynthesis through "glycogenomics" approaches.

Role of Polyketide Synthase (PKS) Genes in Arenicolide C Production

Polyketide synthases (PKSs) are central to the biosynthesis of arenicolides. These enzymes are typically large, multi-domain proteins, often classified as Type I PKSs, which operate in a modular fashion. Each module within a Type I PKS is responsible for a single cycle of chain elongation and modification, involving a suite of catalytic domains. The minimal composition of a PKS module includes an acyltransferase (AT) domain for selecting and loading the building block, a ketosynthase (KS) domain for carbon-carbon bond formation, and an acyl carrier protein (ACP) domain, which holds the growing polyketide chain via a thioester linkage. Optional domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) can further modify the β-keto group, influencing the final structure and stereochemistry of the polyketide. The identification of a specific ketosynthase (KS3) sequence linked to arenicolide A production underscores the critical role of these PKS genes in directing the assembly of the arenicolide scaffold. The linear synthesis mode of modular Type I PKSs ensures that the number of ketide units in the final polyketide product corresponds to the number of modules in the PKS.

Proposed Biosynthetic Intermediates and Enzymatic Transformations

Arenicolides A, B, and C share significant structural similarities, suggesting that they may arise from common biosynthetic precursors or late-stage intermediates. Arenicolide A and B are described as simple methyl derivatives, while this compound is distinguished by the presence of a substituted tetrahydrofuran (B95107) ring. This structural difference points to specific enzymatic or non-enzymatic transformations occurring during the biosynthesis of this compound.

Enzymatic or Non-Enzymatic Conversion of Epoxide to Furan (B31954) Moiety in this compound

A key proposed transformation in the biosynthesis of this compound is the formation of its tetrahydrofuran ring. It is hypothesized that this ring is generated from the cyclization of an epoxide precursor. While the exact mechanism can be complex, one proposed non-enzymatic pathway involves an initial epoxide migration through a Payne rearrangement, followed by a favored 5-exo-tet SN2 cyclization. This specific mechanism would lead to the retention of configuration at the C-30 position due to a double inversion event. Synthetic studies on the C(25)-C(36) segment of arenicolides A and B have determined the configuration of the epoxide in these compounds to be 30R and 31R. The versatility of epoxides in generating structural complexity during natural product biosynthesis is further highlighted by the discovery of various epoxide-modifying enzymes, such as Brønsted acid enzymes that catalyze cationic epoxide rearrangements or cyclizations in other pathways. While these examples are not directly from this compound biosynthesis, they illustrate the potential for both enzymatic and non-enzymatic epoxide transformations in natural product synthesis.

Molecular Networking and Genome Mining Approaches for Biosynthetic Pathway Discovery

The discovery of arenicolide biosynthetic pathways has significantly benefited from advanced computational and analytical techniques, particularly molecular networking and genome mining. Genome mining involves the bioinformatic analysis of microbial genomes to predict and identify biosynthetic gene clusters (BGCs) responsible for natural product synthesis. This approach has revealed a vast reservoir of BGCs in bacteria, often exceeding the number of known secondary metabolites.

Molecular networking, on the other hand, is a mass spectrometry (MS)-based workflow that organizes complex metabolic data into "molecular families" based on similarities in their MS/MS fragmentation patterns. This allows for the visualization of structurally related compounds and aids in dereplication (identifying known compounds) and the discovery of novel analogues.

The combination of these two approaches, often termed "MS-guided genome mining" or "pattern-based genome mining," has proven to be a powerful strategy. By linking detected parent ions in a molecular network to their corresponding BGCs identified through genome sequencing, researchers can rapidly establish connections between genes and metabolites. This integrated approach was successfully applied to Salinispora strains, where an uncharacterized PKS BGC was linked to the previously reported arenicolide A. The molecular network analysis further placed arenicolide A within a larger molecular family, suggesting the existence of additional, undiscovered analogues.

Prospects for Biosynthetic Engineering of this compound and Its Derivatives

The elucidation of the biosynthetic pathways and gene clusters for this compound opens promising avenues for biosynthetic engineering. This field aims to manipulate and reprogram PKS machinery to produce novel compounds, improve yields, or create derivatives with enhanced biological activities.

Integrated genomic and metabolomic screening provides a robust platform for identifying specific targets within BGCs for genetic manipulation. The growing understanding of polyketide biochemistry and the modular nature of Type I PKSs facilitate rational design and engineering efforts. The concept of "Lego-ization" in polyketide biosynthesis, where individual domains or modules can be exchanged or modified, allows for the systematic reprogramming of PKSs to generate designed natural products with high stereo- and regio-specificity.

By engineering known biosynthetic pathways or even reconstructing BGCs, it is possible to overcome challenges such as low natural productivity or the rediscovery of known compounds, leading to the generation of new-to-nature molecules or optimized versions of existing ones. This potential for directed biosynthesis holds significant promise for expanding the chemical diversity of arenicolides and exploring their full therapeutic potential.

Synthetic Methodologies for Arenicolide C and Its Analogs

Total Synthesis Approaches to Arenicolide C Core Structure

The total synthesis of complex natural products like this compound is a significant undertaking that pushes the boundaries of modern organic synthesis. nih.govyoutube.com The approaches are characterized by their convergence, stereocontrol, and the development of robust methods for the construction of key structural motifs.

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into progressively simpler precursors, eventually leading to commercially available starting materials. tgc.ac.in For a molecule as complex as an arenicolide, this process involves identifying key strategic bonds for disconnection, often at the junctions of major fragments or at the site of macrocyclization.

A common strategy for macrolides like the arenicolides involves a convergent approach, where different complex fragments of the molecule are synthesized independently before being coupled together in the final stages. acs.orgresearchgate.net Key disconnections for the arenicolide core structure are typically made at ester or ether linkages for fragment coupling and at a carbon-carbon double bond for the final ring closure.

A plausible retrosynthetic analysis for the arenicolide skeleton might disconnect the 26-membered ring at the ester bond (C1-O) to reveal a linear seco-acid precursor. This long chain can be further disconnected into several key fragments. For instance, the synthesis of the C4-C18 fragment of the closely related Arenicolide A was envisioned through a transition-metal-mediated cross-coupling of a vinylstanne and a 1,1-dibromide. Similarly, the C19-C36 segment of this compound has been synthesized in a convergent manner by coupling a C19-C26 fragment with a C27-C36 fragment. researchgate.net222.29.81

| Disconnection Point | Strategic Bond Type | Resulting Precursors | Rationale |

| C1-O (Ester) | Ester Bond | Seco-acid | Simplifies the macrocycle into a linear target, setting up for macrolactonization. nih.gov |

| C18-C19 | Carbon-Carbon | C1-C18 and C19-C36 fragments | Divides the molecule into two large, manageable segments for convergent synthesis. 222.29.81 |

| C26-C27 | Carbon-Carbon (Olefin) | C19-C26 and C27-C36 fragments | Allows for fragment coupling via powerful C-C bond-forming reactions like Julia olefination. 222.29.81 |

| C8-C9 | Carbon-Carbon (Olefin) | C4-C8 and C9-C18 fragments | Enables the use of olefination or cross-coupling reactions to join mid-sized fragments. |

The construction of the arenicolide core relies on a collection of powerful and highly selective chemical reactions to build its complex structure and install its numerous stereocenters with precision.

The synthesis of polyketide natural products is heavily reliant on methods that can reliably set the stereochemistry of multiple chiral centers. chem-station.com Two of the most powerful and widely used methods are the Brown Asymmetric Allylation and the Evans-Syn Aldol Reaction.

Brown Asymmetric Allylation is a highly effective method for the enantioselective synthesis of homoallylic alcohols from aldehydes. unimi.it The reaction utilizes a chiral allylborane reagent, typically B-allyldiisopinocampheylborane (Ipc₂B-allyl), derived from the natural product α-pinene. core.ac.ukharvard.edu The reaction proceeds through a highly organized, chair-like Zimmerman-Traxler transition state, where the aldehyde's R-group occupies an equatorial position to minimize steric clashes, leading to high levels of enantioselectivity. core.ac.ukharvard.edu This transformation is particularly valuable as the resulting homoallylic alcohol contains a versatile carbon-carbon double bond that can be further manipulated. researchgate.net In the synthesis of a C4-C18 fragment of Arenicolide A, a Brown asymmetric methoxyallylation was a key step to establish a crucial stereocenter.

The Evans-Syn Aldol Reaction is a cornerstone of stereoselective synthesis, allowing for the diastereoselective construction of β-hydroxy carbonyl compounds. The method employs a chiral oxazolidinone auxiliary, which is temporarily attached to a carboxylic acid derivative. wikipedia.org Deprotonation and subsequent reaction with a boron enolate and an aldehyde proceed through a six-membered chair transition state, which controls the stereochemical outcome. chem-station.comharvard.edu The high degree of stereocontrol is influenced by the steric hindrance of the auxiliary and the minimization of dipole interactions. This reaction is exceptionally reliable for installing the syn-1,3-diol relationships commonly found in polyketide structures like the arenicolides. chem-station.comalfa-chemistry.com After the reaction, the chiral auxiliary can be cleaved to reveal the product.

| Reaction | Key Reagent/Auxiliary | Product Motif | Stereochemical Control |

| Brown Asymmetric Allylation | B-allyldiisopinocampheylborane (Ipc₂B-allyl) | Chiral Homoallylic Alcohol | Zimmerman-Traxler Transition State. core.ac.uk |

| Evans-Syn Aldol Reaction | Chiral Oxazolidinone | syn-β-Hydroxy Carbonyl | Chair-like Transition State with Chiral Auxiliary. chem-station.comharvard.edu |

The formation of large rings, or macrocyclization, is one of the most challenging steps in the synthesis of macrolides. The primary challenge is to favor the intramolecular cyclization of a linear precursor (the seco-acid) over intermolecular polymerization. snnu.edu.cn This is typically achieved by working under high-dilution conditions.

Macrolactonization , the specific formation of a macrocyclic ester (a lactone), requires the activation of the carboxylic acid of the seco-acid precursor to facilitate its reaction with the terminal hydroxyl group. rsc.org Several methods have been developed for this purpose:

Yamaguchi Macrolactonization: This is one of the most widely used methods. It involves activating the carboxylic acid by forming a mixed anhydride (B1165640) with 2,4,6-trichlorobenzoyl chloride in the presence of triethylamine. Subsequent addition of the hydroxy-seco-acid and a large excess of a base like 4-dimethylaminopyridine (B28879) (DMAP) promotes the cyclization. rsc.org

Corey-Nicolaou Macrolactonization: This method utilizes 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) to activate the carboxyl group. The reaction proceeds via a 2-pyridinethiol ester, which is highly reactive and cyclizes upon heating in a non-polar solvent. bibliotekanauki.pl

Shiina Macrolactonization: This more recent method employs an aromatic carboxylic anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a powerful dehydrating condensation agent, often in the presence of a nucleophilic catalyst.

These methods are crucial for the final step in constructing the 26-membered ring of this compound. nih.govsnnu.edu.cn

Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). nobelprize.orgmdpi.com It has found broad application in natural product synthesis.

Ring-Closing Metathesis (RCM) is a key strategy for forming cyclic compounds, including large macrolide rings. nih.govmdpi.com In this approach, a linear precursor containing two terminal alkenes is treated with a metathesis catalyst. The reaction forms a new double bond to close the ring, releasing a small volatile olefin like ethylene, which drives the reaction to completion. nobelprize.org RCM offers an alternative and often milder pathway to macrocyclization compared to macrolactonization and has been used in the synthesis of other complex macrolides. mdpi.com

Cross Metathesis has also been considered as a tool for the structural elucidation of the arenicolides. acs.org This reaction occurs between two different olefins. In the context of arenicolides, a strategy involving complete degradation of Arenicolide A via cross metathesis was considered to break the complex molecule into smaller, more easily analyzable fragments. acs.org This would allow for the determination of the stereochemistry of individual units within the molecule. acs.org

The convergent strategy for synthesizing this compound and its analogs necessitates the independent, stereocontrolled synthesis of multiple complex fragments. acs.org222.29.81 Several research groups have reported the successful synthesis of key building blocks.

C19-C36 Segment: The synthesis of this large fragment of this compound was achieved convergently from C19-C26 and C27-C36 sub-fragments. researchgate.net222.29.81 Key steps included a palladium-catalyzed stereospecific ring-opening of an epoxy unsaturated ester to construct the C19-C26 segment and a biomimetic hydrofuran ring formation for the C27-C36 segment. 222.29.81kogakuin.ac.jp

C25-C36 Segment: The synthesis of two diastereomeric versions of the C25-C36 fragment of Arenicolides A and B was accomplished to determine the correct configuration of the trisubstituted epoxide at C30-C31. kogakuin.ac.jpnih.gov A key reaction was the Pd(0)-catalyzed stereospecific methoxy (B1213986) substitution of an epoxy unsaturated ester. nih.gov Comparison of the NMR spectra of the synthetic fragments with the natural product confirmed the (30R, 31R) configuration. nih.govresearchgate.net

C4-C18 Segment: A stereoselective synthesis of a plausible C4-C18 building block of Arenicolide A has been reported. This 18-step synthesis (15 steps in the longest linear sequence) utilized key reactions such as Brown asymmetric methoxyallylation, a Wittig reaction, and a regioselective Stille coupling to assemble the fragment.

| Fragment | Target Molecule | Key Synthetic Strategies | Reference |

| C19-C36 | This compound | Convergent coupling, Pd-catalyzed epoxide opening, Julia olefination. | researchgate.net222.29.81 |

| C25-C36 | Arenicolides A/B | Pd-catalyzed stereospecific methoxy substitution. | kogakuin.ac.jpnih.gov |

| C4-C18 | Arenicolide A | Brown asymmetric allylation, Wittig reaction, Stille coupling. | |

| C26-C36 | Arenicolide A | Stereoselective construction. | koreascience.krcore.ac.uk |

Stereoselective Fragment Syntheses for this compound

Synthesis of the C19-C36 Side Chain Segment

A notable approach to the stereoselective synthesis of the C19-C36 side chain of this compound was reported by Sunagawa and colleagues in 2015. Their strategy was convergent, involving the synthesis of two smaller fragments, C19-C26 and C27-C36, which were then coupled to form the desired side chain. researcher.liferesearchgate.netmdpi.com

The synthesis of the C19-C26 segment featured a palladium(0)-catalyzed stereospecific ring opening of an epoxy unsaturated ester with a methoxide (B1231860) nucleophile as a key step. researcher.liferesearchgate.net This reaction allowed for the precise installation of the required stereochemistry. For the C27-C36 fragment, a biomimetic hydrofuran ring formation from an epoxy unsaturated ester was employed, mimicking a potential biosynthetic pathway. researcher.liferesearchgate.net The seven contiguous asymmetric centers within the side chain were meticulously constructed through a series of ring-opening reactions of various epoxides. mdpi.com

The assembly of these fragments highlights a powerful strategy for building complex acyclic carbon chains with multiple stereocenters.

Synthesis of Other Architecturally Significant Fragments (e.g., C4-C18, C26-C36)

Another critical fragment, the C26-C36 portion of Arenicolide A, was synthesized in 10 steps. escholarship.org This synthesis utilized a diastereoselective epoxidation of an α-methoxy allylic alcohol and an asymmetric allylation of the resulting epoxyaldehyde as the pivotal steps. escholarship.org The relative stereochemistry at C30 and C31 was confirmed through NOE experiments on a cyclic carbonate derivative. escholarship.org

These fragment syntheses demonstrate the utility of a range of modern synthetic methods in accessing the complex structural motifs present in the arenicolide family.

Divergent Synthesis and Chemical Derivatization of this compound Analogs

The discovery of a growing family of arenicolides has spurred interest in developing divergent synthetic strategies and chemical derivatization methods to produce analogs. These efforts are aimed at exploring the structure-activity relationships (SAR) of this class of compounds and identifying new therapeutic leads.

Strategic Design Principles for Arenicolide Family Analog Libraries

While a comprehensive library of Arenicolide analogs has not been extensively reported in the literature, the isolation of new family members, Arenicolides D-K, points towards a strategy guided by both biosynthetic principles and the pursuit of enhanced biological activity. nih.gov The structural variations among the known arenicolides, such as differences in the side chain and modifications to the macrolactone core, suggest that a strategic design for analog libraries could focus on:

Derivatization of the Macrolactone Core: Introducing new functional groups or modifying existing ones on the macrolactone ring could impact the molecule's conformation and pharmacokinetic properties.

Stereochemical Diversity: The synthesis of stereoisomers of the natural products can help to elucidate the importance of specific stereocenters for biological activity.

The discovery that Arenicolide A is a promising lead against multidrug-resistant tuberculosis provides a clear therapeutic direction for the design of future analog libraries. nih.gov

Synthetic Routes to Structurally Modified Arenicolides (e.g., Arenicolides D-K)

The discovery of eight new arenicolides, designated D through K, was the result of chemical investigation of the bacterium Micromonospora sp. GR10. nih.gov The structural elucidation of these new analogs was accomplished through a combination of quantum mechanics-based computation, chemical derivatizations, and bioinformatic analysis. nih.gov This suggests that the generation of these new arenicolides may rely more on semi-synthesis or derivatization of the naturally produced compounds rather than total synthesis from scratch.

The chemical derivatizations performed to determine the absolute stereochemistry of Arenicolides D-K highlight potential synthetic handles on the molecule for creating further analogs. nih.gov While specific synthetic routes for each of the D-K analogs have not been detailed in dedicated synthetic papers, their discovery underscores the potential for generating structural diversity within the arenicolide family through modification of the parent natural products.

Biological Activities and Mechanistic Investigations of Arenicolide C

Anticancer Activities of Arenicolide C and Structurally Related Arenicolides

The arenicolides, including this compound, have demonstrated notable potential as anticancer agents. researchgate.net Their cytotoxic effects against various cancer cell lines and the intricate molecular pathways they influence are areas of active investigation.

Cytotoxic Efficacy in Defined Cancer Cell Lines (e.g., Human Colon Adenocarcinoma HCT-116)

Arenicolide A, a closely related analogue of this compound, has shown moderate cytotoxic activity against the human colon adenocarcinoma cell line HCT-116. researchgate.netmdpi.com In vitro studies have reported an IC₅₀ value of 30 μg/mL for Arenicolide A in this cell line. mdpi.com The cytotoxic efficacy of other arenicolides against HCT-116 cells has also been documented, highlighting the potential of this compound class in targeting colorectal cancer. researchgate.net For instance, some studies have reported an IC₅₀ of 3.6 µg/mL for the arenicolide family against HCT-116 cells. researchgate.net

| Compound | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Arenicolide A | HCT-116 | 30 μg/mL | mdpi.com |

| Arenicolides | HCT-116 | 3.6 µg/mL | researchgate.net |

Molecular Mechanisms of Action in Cancer Cell Models

The anticancer effects of arenicolides are attributed to their ability to interfere with fundamental cellular processes, leading to cell cycle arrest and programmed cell death.

Research indicates that arenicolides can modulate cellular proliferation and induce apoptosis in cancer cells. nih.gov While the specific mechanisms for this compound are still under detailed investigation, related compounds have been shown to influence key regulatory pathways. For example, some marine-derived compounds induce apoptosis by activating the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways or by arresting the cell cycle in the G2/M phase. nih.gov The induction of apoptosis is a critical mechanism for eliminating cancerous cells, and the ability of arenicolides to trigger this process underscores their therapeutic potential. frontiersin.orgmdpi.com Apoptosis can be initiated through various stimuli, including DNA damage and oxidative stress, leading to the activation of caspases, which are the executioners of cell death. touchoncology.com

One of the key molecular targets implicated in the anticancer activity of compounds structurally related to the arenicolides is ornithine decarboxylase (ODC). researchgate.net ODC is a crucial enzyme in the biosynthesis of polyamines, which are essential for cell proliferation. microbialcell.com Dysregulation of ODC and polyamine metabolism is a common feature in the development of most human cancers, making ODC a prime target for cancer chemoprevention and therapy. microbialcell.com Compounds isolated from S. arenicola, the same source as arenicolides, have been shown to inhibit the induction of ODC. researchgate.netscispace.com The inhibition of ODC activity leads to the depletion of polyamines, which in turn can suppress tumor growth. nih.gov

Modulation of Cellular Proliferation and Apoptosis Pathways

Antimicrobial Activities of this compound and Related Macrolides

Beyond their anticancer properties, arenicolides have emerged as promising agents in the fight against infectious diseases, particularly against drug-resistant bacterial strains.

Potency Against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis

Recent studies have highlighted the potent antimicrobial activity of the arenicolide family against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. compsysbio.re.krnih.govresearchgate.netresearchgate.net The rise of MDR and XDR-TB poses a significant global health threat, rendering many standard antibiotic treatments ineffective. mdpi.com

Arenicolide A, in particular, has demonstrated the most potent in vitro efficacy against both MDR and XDR-Mtb strains. compsysbio.re.krnih.govresearchgate.netresearchgate.net Mechanistic studies have revealed that Arenicolide A exerts its anti-TB effects by inducing ATP depletion and destabilizing the Mtb cell wall, which ultimately inhibits bacterial growth. compsysbio.re.krnih.govresearchgate.net Furthermore, Arenicolide A has shown significant antimicrobial effects against Mtb within infected macrophages and has demonstrated efficacy in animal models of MDR-Mtb lung infection, including a synergistic effect when combined with the existing antibiotic amikacin. compsysbio.re.krnih.govresearchgate.net These findings position arenicolides as a promising new class of therapeutic leads for combating drug-resistant tuberculosis. compsysbio.re.krnih.govresearchgate.net

| Compound Family | Target Organism | Activity | Reference |

|---|---|---|---|

| Arenicolides | MDR-Mtb | Potent | compsysbio.re.krnih.govresearchgate.netresearchgate.net |

| Arenicolides | XDR-Mtb | Potent | compsysbio.re.krnih.govresearchgate.netresearchgate.net |

Elucidation of Molecular Mechanisms of Action in M. tuberculosis

Recent investigations have shed light on the molecular mechanisms through which arenicolides, including this compound, exert their antimycobacterial effects. A significant finding is the ability of Arenicolide A, a closely related analogue, to induce ATP depletion and destabilize the cell wall of Mycobacterium tuberculosis (M. tuberculosis), thereby inhibiting its growth. researchgate.netresearchgate.netcompsysbio.re.krnih.gov This dual mechanism of action is a promising attribute for a novel anti-tuberculosis drug lead. researchgate.netresearchgate.netcompsysbio.re.krnih.gov

Induction of ATP Depletion and Cell Wall Destabilization

The cell wall of M. tuberculosis is a complex and robust structure, crucial for the bacterium's survival and a primary target for many anti-tuberculosis drugs. nih.gov Agents that inhibit cell wall biosynthesis, such as isoniazid (B1672263) and ethambutol, are highly effective. researchgate.netnih.gov Research on Arenicolide A has demonstrated that it destabilizes the M. tuberculosis cell wall, contributing to its growth-inhibitory effects. researchgate.netresearchgate.netcompsysbio.re.krnih.gov

Furthermore, the disruption of energy metabolism, specifically ATP synthesis, is a validated strategy for combating M. tuberculosis. frontiersin.org Arenicolide A has been shown to induce ATP depletion in M. tuberculosis. researchgate.netresearchgate.netcompsysbio.re.krnih.gov This effect on ATP homeostasis is a key component of its bactericidal activity. frontiersin.org The ability to interfere with both cell wall integrity and energy production highlights the potential of the arenicolide family as a new class of anti-tuberculosis agents.

Evaluation in In vitro and In vivo Infection Models (e.g., Macrophage Infection, Murine Models)

The efficacy of arenicolides has been evaluated in various infection models. In vitro models using macrophage-like cell lines are instrumental in studying the intracellular survival of M. tuberculosis, as the bacterium can colonize and replicate within these immune cells. nih.govspringernature.com Studies have shown that Arenicolide A exerts a significant antimicrobial effect against M. tuberculosis within macrophages. researchgate.netresearchgate.netcompsysbio.re.krnih.gov

In vivo studies using murine models provide further evidence of the therapeutic potential of arenicolides. frontiersin.orgplos.orgmdpi.com In a mouse model of multidrug-resistant M. tuberculosis lung infection, Arenicolide A was not only effective in treating the infection but also demonstrated a synergistic effect when combined with amikacin, a second-line anti-tuberculosis drug. researchgate.netresearchgate.netcompsysbio.re.krnih.gov This suggests that arenicolides could be valuable components of combination therapies for drug-resistant tuberculosis.

Other Reported Biological Activities of this compound

Beyond its antimycobacterial properties, this compound and its analogues have been explored for other potential therapeutic applications.

In silico Prediction of Antiviral Potential (e.g., SARS-CoV-2 Protein Inhibition)

In silico studies, which utilize computational methods to predict biological activity, have suggested a potential antiviral role for this compound. mdpi.comfrontiersin.orgscielo.org.co One such study investigated the binding affinity of various natural products to key proteins of the SARS-CoV-2 virus, the causative agent of COVID-19. mdpi.com this compound was identified as one of the natural products with a high binding affinity for viral proteins, suggesting it could potentially inhibit viral function. mdpi.com These computational predictions provide a basis for further experimental investigation into the antiviral properties of this compound. nih.govnih.gov

Exploration of Anti-inflammatory and Immunomodulatory Effects

The potential anti-inflammatory and immunomodulatory effects of macrolides, the class of compounds to which arenicolides belong, are well-documented. mdpi.comfrontiersin.orgnih.govnih.gov These compounds can influence a wide range of immunological mechanisms. frontiersin.orgnih.gov While specific studies on the anti-inflammatory and immunomodulatory effects of this compound are limited, the known activities of other macrolides suggest this as a promising area for future research. mdpi.commdpi.comrsc.org

Structure Activity Relationship Sar Studies and Computational Investigations

Correlating Structural Features with Biological Potency across the Arenicolide Series

The arenicolide series, comprising Arenicolides A, B, and C, are 26-membered polyunsaturated macrolactones. libretexts.org Initial investigations revealed that these compounds exhibit moderate cytotoxicity against the human colon adenocarcinoma cell line HCT-116. Specifically, Arenicolide A demonstrated an IC50 value of 3.6 µg/mL in some studies, while others reported an IC50 of 30 µg/mL.

More recently, the arenicolide family has garnered attention for its anti-tuberculosis (anti-TB) properties. Studies have shown that Arenicolide A and several newly discovered congeners (Arenicolides D-K) possess antimicrobial activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). Among these, Arenicolide A was identified as having the most potent in vitro antimicrobial efficacy against MDR- and XDR-Mtb.

A key structural difference distinguishing Arenicolide C (molecular formula C45H72O12) from Arenicolide A lies in the absence of the oxirane ring (epoxide) at positions C-30/C-31 in this compound. Instead, this compound exhibits characteristic downfield shifts of C-30 and C-31 in its NMR spectra (δC-30 82.8, δC-31 81.5), indicating a different functionality, potentially a furan (B31954) ring, at this part of the molecule. libretexts.org The complete stereochemical assignment of the arenicolide family, including Arenicolide A and Arenicolides D-K, has been achieved through a combination of quantum mechanics-based computation, chemical derivatizations, and bioinformatic analysis. This detailed structural elucidation is crucial for establishing precise SAR, allowing researchers to correlate specific structural motifs with observed biological potencies across the series.

Rational Design of this compound Analogs for Enhanced Biological Activity

The field of natural product chemistry often involves the structural modification and diversification of lead compounds to enhance their biological or chemical properties. While specific detailed accounts of the rational design of this compound analogs are not extensively documented in the public domain, the broader efforts within the arenicolide series exemplify this approach. The discovery of eight new arenicolide members (Arenicolides D-K) from Micromonospora sp., a different producing organism from Salinispora arenicola, highlights ongoing exploration and diversification of this chemical class. The identification of Arenicolide A as the most potent among these congeners underscores that specific structural nuances are critical for optimizing activity. Therefore, the comprehensive understanding of SAR derived from studies on Arenicolides A-C and their newly discovered counterparts serves as a foundational basis for any future rational design efforts aimed at developing this compound analogs with enhanced biological activity.

Computational Chemistry Approaches in this compound Research

Computational chemistry plays an increasingly vital role in modern drug discovery and natural product research. These in silico methods are employed to design novel chemical entities, predict their interactions with biological targets, and improve selectivity. For the arenicolide series, computational approaches have been instrumental in various aspects, particularly in structural elucidation and understanding their biological mechanisms.

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand (such as this compound) when bound to a protein target, thereby estimating the strength of their interaction. This provides insights into the potential inhibitory capabilities of a compound. Molecular docking studies have been conducted on members of the arenicolide family using software like Autodock Vina. These experiments have indicated high docking scores, ranging from -8.0 kcal/mol to -9.0 kcal/mol, suggesting strong binding affinities. Furthermore, these simulations have revealed specific interactions with key amino acid residues, such as HIS: 41 and CYS: 145 of 3CLpro, providing a molecular basis for their observed biological activities.

The precise determination of stereochemistry is paramount for understanding the biological activity of complex natural products like arenicolides. Quantum mechanics-based computational methods have been critically applied to establish the absolute stereochemistry of Arenicolide A and other arenicolides (D-K). This involved advanced techniques such as conformation searches and DP4 calculations to resolve previously undetermined chiral centers. The validity of comparing computed 13C NMR data with experimental spectroscopic data has proven effective in assigning the relative and, in some cases, absolute configurations of chiral organic compounds. This computational approach complemented initial stereochemical assignments for Arenicolides A-C, which were based on J-based configurational analyses and chemical derivatization. libretexts.org

Chemoinformatics and bioinformatic analyses are powerful tools that, when combined with quantum mechanics and chemical derivatizations, contribute significantly to structure-activity mapping and the elucidation of biosynthetic pathways. In the context of arenicolides, bioinformatic analysis played a role in establishing the absolute stereochemistry of Arenicolide A and arenicolides D-K. Furthermore, genomic analysis of bacterial strains, such as Micromonospora sp. GR10, has been instrumental in revealing the putative biosynthetic pathways responsible for the production of arenicolides. This understanding of biosynthetic linkages provides insights into how these complex molecules are assembled and offers potential avenues for engineering new analogs or optimizing production through synthetic biology. Chemoinformatics, more broadly, assists in managing and analyzing chemical data, facilitating the identification of structural patterns that correlate with biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes mathematical relationships between the chemical structure of a series of compounds and their biological activities. By identifying these correlations, QSAR models can predict the biological activity of new or uncharacterized compounds based solely on their structural features. While specific QSAR studies focusing solely on this compound or the entire arenicolide series were not detailed in the provided search results, the availability of diverse structural data for Arenicolides A, B, C, and the recently discovered D-K, coupled with their reported biological activities (e.g., cytotoxicity and anti-TB efficacy), provides a robust dataset for the application of QSAR. Such modeling could be invaluable for predicting the potency of rationally designed this compound analogs, guiding lead optimization efforts, and accelerating the discovery of compounds with enhanced therapeutic potential.

Emerging Research Directions and Future Perspectives for Arenicolide C

Biotechnological Strategies for Sustainable Production and Diversification of Arenicolides

The natural production of arenicolides by Salinispora arenicola is a cornerstone of their discovery, but reliance on fermentation of the native strain presents challenges for sustainable and large-scale supply. researchgate.netacs.org Biotechnological approaches are emerging as a critical avenue to overcome these limitations.

Key Strategies:

Genomic and Metabolomic Screening: Integrated genomic and metabolomic screening of Salinispora and related actinomycete strains can identify the biosynthetic gene clusters (BGCs) responsible for arenicolide production. researchgate.net This knowledge is fundamental to any genetic engineering efforts. The presence of specific ketosynthase domains within a BGC can be correlated with the production of arenicolide-type structures. researchgate.net

Heterologous Expression: Once the BGC is identified, it can be cloned and expressed in a more amenable host organism. This strategy, often termed heterologous expression, can lead to higher yields and simplified downstream processing compared to the native producer. biotech-asia.org

Fermentation Optimization: Systematic optimization of fermentation conditions for Salinispora arenicola or a heterologous host can significantly enhance the production of Arenicolide C and its analogs. This includes modifying media components, temperature, and aeration. researchgate.net

Biosynthetic Engineering: With the BGC in hand, researchers can employ synthetic biology tools to modify the biosynthetic pathway. This can involve deleting or inserting genes to create novel arenicolide derivatives with potentially improved properties. This approach of "muta-synthesis" can diversify the range of accessible arenicolide structures. researchgate.net

Recent Discoveries: Recent investigations into the gut bacterium Micromonospora sp. GR10, isolated from a black oil beetle, led to the discovery of eight new arenicolide analogs (Arenicolides D-K) alongside Arenicolide A. researchgate.netnih.gov Genomic analysis of this strain revealed the putative biosynthetic pathway for these compounds, opening new avenues for their biotechnological production. researchgate.netnih.gov

Advancements in Stereocontrolled Total Synthesis and Semisynthesis of this compound Analogs

The complex stereochemistry of this compound presents a formidable challenge for synthetic chemists. However, advancements in synthetic methodology are paving the way for the total synthesis of this natural product and its analogs, which is crucial for confirming its structure and enabling detailed structure-activity relationship (SAR) studies. researchgate.netnih.gov

Total Synthesis Approaches:

Convergent Synthesis: A convergent strategy for the C19-C36 segment of this compound has been explored. researchgate.net This approach involves the synthesis of smaller fragments (e.g., C19-C26 and C27-C36) which are then coupled together.

Key Reactions: The synthesis of these fragments has utilized key reactions such as the Pd(0)-catalyzed stereospecific ring opening of epoxy unsaturated esters and biomimetic hydrofuran ring formation. researchgate.net A significant challenge in the synthesis of related macrolides has been the stereocontrolled formation of tetrasubstituted tetrahydrofuran (B95107) rings, with methods like intramolecular 5-endo-tet cyclization of 2,3-epoxy alcohols being developed. researchgate.net

Semisynthesis:

Semisynthesis, which uses a naturally produced starting material for chemical modification, offers a more direct route to analogs. wikipedia.org This approach can be particularly useful for generating a library of derivatives for biological screening. wikipedia.orgnih.gov For the arenicolides, this could involve chemical modification of the more abundant Arenicolide A to produce analogs, including potentially this compound itself or other novel derivatives. researchgate.net The conversion of Arenicolide A to this compound involves a proposed 5-endo-tet cyclization, a reaction that is generally disfavored but can be induced. nih.gov

Identification and Validation of Novel Biological Targets and Mechanisms of Action

Initial studies reported moderate cytotoxic activity for Arenicolide A against the human colon adenocarcinoma cell line HCT-116. mdpi.comresearchgate.net However, more recent and comprehensive investigations have unveiled potent anti-tuberculosis activity for the arenicolide family. researchgate.netnih.gov

Anti-Tuberculosis Activity:

Targeting Drug-Resistant Strains: Arenicolide A has demonstrated significant antimicrobial activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). researchgate.netnih.gov

Mechanism of Action: The proposed mechanism of action for Arenicolide A against Mtb involves the depletion of ATP and the destabilization of the Mtb cell wall, ultimately inhibiting bacterial growth. researchgate.netnih.gov It has also been shown to exert a significant antimicrobial effect against Mtb within macrophages. nih.gov

Synergistic Effects: In a mouse model of MDR-Mtb lung infection, Arenicolide A showed a synergistic effect when used in combination with the existing antibiotic amikacin. nih.gov

Anticancer and Other Potential Activities:

Ornithine Decarboxylase Inhibition: Related compounds isolated from S. arenicola, the saliniketals, have been shown to inhibit ornithine decarboxylase (ODC) induction, a key target in cancer chemoprevention. mdpi.comscielo.br This suggests that arenicolides could also be investigated for similar activity.

In Silico Studies: Computational docking studies have explored the potential of Arenicolide B and C as inhibitors of SARS-CoV-2 proteases, 3CLpro and PLpro, suggesting a possible role as antiviral agents. mdpi.com

Future Directions: Further research is needed to validate these preliminary findings, identify the specific molecular targets of this compound, and elucidate its precise mechanisms of action in various disease models. This will involve a combination of biochemical assays, cell-based studies, and proteomics.

Integration of this compound Research into Natural Product Drug Discovery Pipelines

The journey of a natural product from initial discovery to a clinically approved drug is long and requires its integration into a structured drug discovery pipeline. researchgate.net this compound and its analogs are promising candidates for such pipelines due to their unique structures and potent biological activities. researchgate.netnih.gov

Key Stages in the Pipeline:

Hit Identification: The initial discovery of the arenicolides and their biological activities represents the "hit" stage. mdpi.comresearchgate.net

Lead Generation and Optimization: The potent anti-TB activity of Arenicolide A positions it as a strong "lead" compound. researchgate.netnih.gov Further development will involve the synthesis of analogs (via total synthesis or semisynthesis) to improve potency, selectivity, and pharmacokinetic properties. researchgate.net

Preclinical Development: Promising lead compounds will undergo rigorous preclinical testing, including in vivo efficacy studies in animal models and initial toxicology assessments. The successful in vivo studies of Arenicolide A in a mouse model of tuberculosis are a significant step in this direction. nih.gov

Clinical Trials: The ultimate goal is to advance the most promising candidate into human clinical trials, a path successfully taken by other compounds from the Salinispora genus, such as salinosporamide A for cancer treatment. acs.org

The establishment of a sustainable supply through biotechnology and the development of robust synthetic routes are critical enablers for progressing arenicolides through this pipeline.

Interdisciplinary Approaches in Natural Product Chemistry and Chemical Biology Focused on this compound

The multifaceted challenges and opportunities presented by this compound necessitate a highly interdisciplinary research approach, bridging the gap between natural product chemistry and chemical biology. ucsb.edutaylorfrancis.com

Collaborative Efforts:

Chemistry and Biology: The isolation and structure elucidation of arenicolides from natural sources is a classic natural product chemistry endeavor. acs.org The subsequent investigation of their biological activity and mechanism of action falls within the realm of chemical biology.

Synthesis and Computational Chemistry: Total synthesis efforts can be guided and supported by computational modeling to predict reaction outcomes and understand stereochemistry. researchgate.nethokudai.ac.jp Quantum mechanics-based computations have already been instrumental in establishing the absolute stereochemistry of new arenicolide analogs. researchgate.netnih.gov

Genomics and Bioinformatics: The identification of the arenicolide biosynthetic gene cluster relies heavily on genomics and bioinformatics tools to analyze the DNA sequence and predict gene function. researchgate.netnih.gov

Pharmacology and Medicine: Ultimately, the translation of this compound research into tangible therapeutic benefits requires collaboration with pharmacologists and medical researchers to design and execute preclinical and clinical studies. nih.govnih.gov

By fostering these interdisciplinary collaborations, the scientific community can accelerate the exploration of this compound's therapeutic potential and contribute to the development of new medicines from marine natural products. ucsb.edutaylorfrancis.com

Q & A

Q. What are the key structural characteristics of Arenicolide C, and how are they validated experimentally?

Methodological Answer: Structural elucidation of this compound involves spectroscopic techniques (e.g., NMR, high-resolution mass spectrometry) and X-ray crystallography. Researchers must:

- Compare spectral data with literature values to confirm functional groups and stereochemistry .

- Ensure purity (>95%) via HPLC or LC-MS before structural analysis .

- Use computational tools (e.g., molecular modeling) to resolve ambiguities in stereochemical assignments.

Example Table:

| Technique | Key Parameters | Validation Criteria |

|---|---|---|

| NMR | δ (ppm), coupling constants | Match with published spectra |

| X-ray | Crystallographic data | R-factor < 0.05, resolution ≤ 1.0Å |

Q. What experimental strategies are recommended for isolating this compound from marine sources?

Methodological Answer: Isolation requires bioassay-guided fractionation:

- Extraction: Use solvents with varying polarities (e.g., methanol, dichloromethane) to maximize yield .

- Purification: Employ column chromatography (silica gel, Sephadex LH-20) and HPLC with C18 columns.

- Quality Control: Validate purity at each step via TLC and spectroscopic profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Contradictions often stem from variability in:

- Experimental Design: Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., incubation time, concentration).

- Compound Integrity: Degradation during storage or impurities affecting bioactivity .

Resolution Steps:

Replicate studies using standardized protocols (e.g., OECD guidelines).

Validate compound stability under assay conditions via stability-indicating HPLC .

Q. What strategies optimize the total synthesis of this compound while maintaining stereochemical fidelity?

Methodological Answer: Synthetic optimization involves:

- Retrosynthetic Analysis: Prioritize convergent synthesis to minimize stereochemical errors.

- Catalytic Methods: Use asymmetric catalysis (e.g., Shi epoxidation) for chiral centers .

- In-line Analytics: Integrate real-time FTIR or Raman spectroscopy to monitor intermediate purity .

Example Table:

| Step | Key Reaction | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Epoxide Formation | 65 | 90 |

| 2 | Macrolactonization | 45 | 85 |

Q. How can researchers design mechanistic studies to elucidate this compound’s mode of action in cancer cells?

Methodological Answer: Mechanistic studies require multi-omics approaches:

- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics: SILAC labeling to track protein interaction networks .

- Validation: CRISPR-Cas9 knockout of target genes to confirm functional relevance .

Methodological Frameworks

What frameworks ensure rigor in formulating research questions about this compound?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :

- Feasibility: Assess access to marine samples or synthetic intermediates.

- Novelty: Compare with existing literature (e.g., lack of pharmacokinetic data).

- Ethics: Ensure ethical sourcing of marine organisms .

Q. How should researchers address conflicting data in structure-activity relationship (SAR) studies?

Methodological Answer:

Q. Guidelines for Referencing and Reproducibility

- Data Sharing: Publish raw spectral data and synthetic protocols in supplementary materials .

- Ethical Compliance: Document marine sample collection permits and ethical approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.